N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-Methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 3-methoxyphenyl group linked via a sulfanyl bridge to a 1,2,4-triazole ring substituted with methyl and pyridin-4-yl groups.
Properties
Molecular Formula |
C17H17N5O2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N5O2S/c1-22-16(12-6-8-18-9-7-12)20-21-17(22)25-11-15(23)19-13-4-3-5-14(10-13)24-2/h3-10H,11H2,1-2H3,(H,19,23) |
InChI Key |
OGPSPQIHFZECQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Two-Step Nucleophilic Substitution Strategy
The most widely documented method involves sequential nucleophilic substitution reactions to construct the triazole ring and introduce the sulfanylacetamide moiety.
Step 1: Synthesis of 4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
The triazole core is synthesized via cyclization of thiosemicarbazide derivatives. A mixture of pyridine-4-carbohydrazide (1.0 equiv) and methyl isothiocyanate (1.2 equiv) in ethanol is refluxed for 12 hours, yielding 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1), and the product is isolated by filtration (yield: 78–85%).
Step 2: Acetamide Coupling
The thiol intermediate is reacted with 2-chloro-N-(3-methoxyphenyl)acetamide (1.1 equiv) in dimethylformamide (DMF) at 80°C for 6 hours, using potassium carbonate (2.0 equiv) as a base. Purification via silica gel chromatography (eluent: dichloromethane/methanol, 9:1) affords the final product in 65–72% yield.
Table 1: Reaction Conditions for Two-Step Synthesis
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | Ethanol | DMF |
| Temperature | Reflux | 80°C |
| Reaction Time | 12 h | 6 h |
| Base | None | K2CO3 |
| Yield | 78–85% | 65–72% |
One-Pot Cyclocondensation Approach
A streamlined one-pot method eliminates intermediate isolation. Pyridine-4-carbohydrazide (1.0 equiv), methyl isothiocyanate (1.2 equiv), and 2-chloro-N-(3-methoxyphenyl)acetamide (1.1 equiv) are combined in acetonitrile with triethylamine (3.0 equiv). The mixture is heated at 100°C for 18 hours under argon, achieving a 58% overall yield. While efficient, this method requires stringent anhydrous conditions to prevent hydrolysis of the chloroacetamide.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
To enhance purity and scalability, the triazole-thiol intermediate is immobilized on Wang resin via a photolabile linker. After cyclization, the resin is treated with 2-chloro-N-(3-methoxyphenyl)acetamide in tetrahydrofuran (THF) at 50°C for 8 hours. Cleavage with UV light (365 nm) releases the product in 82% purity, as confirmed by HPLC.
Industrial-Scale Manufacturing
Continuous Flow Reactor Optimization
Industrial protocols utilize continuous flow systems to improve thermal management and mixing. The triazole formation step is conducted in a tubular reactor at 140°C with a residence time of 30 minutes, achieving 90% conversion. Subsequent acetamide coupling is performed in a micromixer module at 100°C, yielding 12 kg/hour of product with >99% purity.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature | 80–100°C | 100–140°C |
| Throughput | 5–10 g/day | 12 kg/hour |
| Purity | 95–98% | >99% |
Critical Analysis of Reaction Parameters
Solvent Selection
Base Optimization
-
Potassium carbonate : Preferred for its mild basicity and low cost.
-
Triethylamine : Accelerates reaction kinetics but complicates purification due to hydrochloride byproducts.
Characterization and Quality Control
The final product is characterized by:
-
1H-NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 7.55 (t, J = 8.0 Hz, 1H, methoxyphenyl-H), 3.82 (s, 3H, OCH3).
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, absent in final product).
-
HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water, 70:30).
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Unsymmetrical triazoles may form regioisomers. Using methyl isothiocyanate instead of acylating agents ensures exclusive 1,2,4-triazole geometry.
Thiol Oxidation
The thiol intermediate is prone to oxidation. Conducting reactions under inert atmosphere (N2 or Ar) and adding antioxidants (e.g., BHT) suppress disulfide formation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The compound's structural analogs have exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole compounds have shown promising results in inhibiting tumor growth in vitro, indicating that modifications in the triazole structure can enhance biological activity against cancer cells .
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory properties. In silico studies utilizing molecular docking techniques suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Such inhibition could lead to reduced synthesis of leukotrienes, which are mediators of inflammation . This positions the compound as a candidate for developing new anti-inflammatory drugs.
Antifungal Activity
Research has also focused on the antifungal potential of triazole derivatives, including those structurally similar to this compound. Compounds with similar scaffolds have demonstrated efficacy against various fungal strains, including Candida species. The mechanism often involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions where starting materials are transformed through nucleophilic substitutions and cyclization processes. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compounds .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole ring or modifications to the acetamide group can significantly influence the pharmacological properties. SAR studies help in identifying key functional groups that enhance efficacy while minimizing toxicity .
Potential for Drug Development
Given its diverse biological activities, this compound shows promise as a lead compound for drug development across multiple therapeutic areas including oncology and infectious diseases. The ongoing research into its mechanisms of action and optimization for better pharmacological profiles is essential for advancing its clinical applications.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may interfere with the activity of enzymes involved in oxidative stress pathways, thereby exerting its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Key Analogues
The target compound shares a core structure with several triazole-acetamide derivatives, differing primarily in substituent groups on the phenyl and triazole rings. Below is a comparative analysis of key structural analogs:
Table 1: Structural Comparison of Triazole-Acetamide Derivatives
Impact of Substituents on Bioactivity
- Methoxy Group (Target Compound): The 3-methoxy group may enhance solubility and membrane permeability compared to non-polar substituents (e.g., ethyl or isopropyl in VUAA-1/OLC-12). However, electron-donating groups like methoxy are less effective in antimicrobial activity compared to electron-withdrawing groups (e.g., chloro in KA3) .
- Pyridinyl Position : The pyridin-4-yl group in the target compound contrasts with pyridin-3-yl in VUAA-1. Pyridin-4-yl derivatives often exhibit stronger π-π stacking interactions in receptor binding, as seen in OLC-12 .
- Triazole Methyl Group : The 4-methyl group on the triazole ring may stabilize hydrophobic interactions in enzyme or receptor binding, similar to ethyl groups in VUAA-1 .
Target Compound Hypotheses :
- Antimicrobial Potential: Structural similarity to KA3 suggests possible antifungal activity, but the methoxy group may reduce potency compared to chloro or nitro substituents .
- Neuroactivity : Pyridinyl-triazole systems (as in VUAA-1) are critical for insect olfactory modulation, but the 3-methoxyphenyl group may shift selectivity toward mammalian targets .
Biological Activity
N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential pharmacological properties. The triazole moiety is known for its diverse biological activities, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various case studies highlighting its efficacy.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxyphenyl group, a triazole ring, and a pyridine moiety. The presence of the sulfanyl group is significant as it can enhance the biological activity through various mechanisms.
Biological Activity Overview
- Antifungal Activity :
- Antibacterial Activity :
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the triazole ring and the substituents on the phenyl groups significantly influence biological activity. Electron-donating groups like -OH on the phenyl ring enhance antifungal activity, while specific substitutions on the triazole ring can improve antibacterial potency .
Case Studies
- Antifungal Study :
- Antibacterial Evaluation :
- Anticancer Research :
Q & A
Q. How to validate computational models predicting its ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
